molecular formula C5H5N3S B3282389 2-(Aminomethyl)thiazole-5-carbonitrile CAS No. 749834-79-5

2-(Aminomethyl)thiazole-5-carbonitrile

Cat. No.: B3282389
CAS No.: 749834-79-5
M. Wt: 139.18 g/mol
InChI Key: CDAUZZAJBNFDIE-UHFFFAOYSA-N
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Description

2-(Aminomethyl)thiazole-5-carbonitrile is a heterocyclic compound containing both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)thiazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Aminomethyl)thiazole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)thiazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Lacks the aminomethyl and cyano groups.

    2-(Aminomethyl)thiazole: Lacks the cyano group.

    Thiazole-5-carbonitrile: Lacks the aminomethyl group.

Uniqueness

2-(Aminomethyl)thiazole-5-carbonitrile is unique due to the presence of both the aminomethyl and cyano groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

2-(aminomethyl)-1,3-thiazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c6-1-4-3-8-5(2-7)9-4/h3H,2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAUZZAJBNFDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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